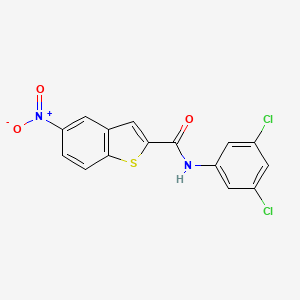

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

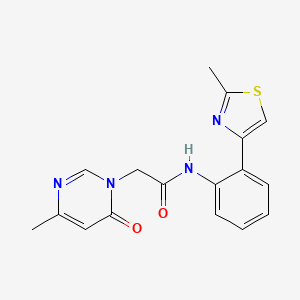

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, also known as DNBC, is a chemical compound that has been widely studied for its potential applications in scientific research. DNBC is a member of the benzothiophene family of compounds, which are known for their diverse range of biological activities. In

Applications De Recherche Scientifique

Radiosensitizers and Cytotoxins

Research has led to the synthesis of a series of nitrothiophene derivatives, including those related to N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown promise in in vitro studies for enhancing the radiosensitivity of hypoxic mammalian cells and selectively targeting cancer cells through bioreductive activation. Specifically, derivatives with tertiary amine bases or oxiranes have demonstrated potent radiosensitizing effects, although systemic toxicity at higher doses presents a challenge for clinical application (Threadgill et al., 1991).

Antipathogenic Activity

Thiourea derivatives, including those structurally related to N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, have been synthesized and evaluated for their antipathogenic properties, especially against bacteria capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of chloro, bromo, and fluoro substituents on these compounds significantly enhances their antibacterial efficacy, highlighting their potential for developing novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Polyamide Synthesis

Research into the direct polycondensation of symmetric and nonsymmetric monomers, including those related to N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, has led to the development of ordered polyamides with potential applications in materials science. These polyamides exhibit inherent viscosities and structural order that could be beneficial for creating high-performance polymers with specific mechanical and chemical properties (Ueda & Sugiyama, 1994).

Antitumor Agents

Derivatives of benzothiazole, structurally related to N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, have been designed and synthesized, demonstrating significant in vivo inhibitory effects on tumor growth. These findings suggest a pathway for developing new antitumor agents that are biologically stable and effective in cancer treatment strategies (Yoshida et al., 2005).

Mécanisme D'action

Target of Action

It’s structurally similar to other compounds that have been found to disrupt mycobacterial energetics .

Mode of Action

Based on its structural similarity to other compounds, it’s plausible that it interacts with its targets to disrupt their normal functioning, thereby affecting the energy metabolism of mycobacteria .

Biochemical Pathways

Given its potential role in disrupting mycobacterial energetics, it may impact pathways related to energy production and utilization within the cell .

Pharmacokinetics

Similar compounds have been found to exhibit proportionate increases in maximum blood substance concentration with increases in dose . The times to maximum concentration were found to be between 0.25 – 1.5 hours .

Result of Action

It’s plausible that the compound’s disruption of mycobacterial energetics could lead to a decrease in the viability of these organisms .

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-9-5-10(17)7-11(6-9)18-15(20)14-4-8-3-12(19(21)22)1-2-13(8)23-14/h1-7H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLTSUFXMLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)

![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)

![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)